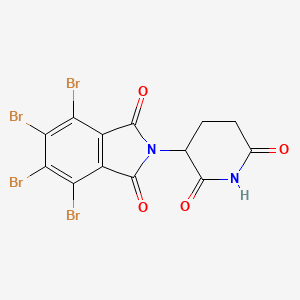
4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of bromine atoms at positions 4, 5, 6, and 7, along with a piperidyl group at position 2, makes this compound highly functionalized and of significant interest in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . The bromination of the isoindoline-1,3-dione can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis, including the preparation of intermediates such as tetrabromophthalic anhydride and subsequent condensation with piperidyl derivatives . The reaction conditions typically require elevated temperatures and inert atmospheres to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atoms or the carbonyl groups.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindoline-1,3-diones .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione has numerous scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, or enzymes, leading to various biological effects. For example, it may inhibit enzyme activity or disrupt cellular processes by forming stable complexes with biomolecules . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as:
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione
- Thalidomide
Uniqueness
4,5,6,7-Tetrabromo-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is unique due to the presence of four bromine atoms and a piperidyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H6Br4N2O4 |
|---|---|
Peso molecular |
573.8 g/mol |
Nombre IUPAC |
4,5,6,7-tetrabromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H6Br4N2O4/c14-7-5-6(8(15)10(17)9(7)16)13(23)19(12(5)22)3-1-2-4(20)18-11(3)21/h3H,1-2H2,(H,18,20,21) |
Clave InChI |
BVMIOUFDYNWJLG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















